N-(3-bromo-5-methylphenyl)-4-(trifluoromethyl)pyrimidin-2-amine

Medicinal chemistry Physicochemical profiling Lead optimization

Researchers validating or expanding patent-protected Syk inhibitor series often face batch-to-batch variability with lab-made intermediates. This compound eliminates that risk as the definitive bromination handle for constructing thiazole-bearing 2-aminopyrimidine Syk inhibitors per US 9,290,490 B2. - Enables Suzuki-Miyaura coupling with thiazole-boronic acids at 60-80 °C, significantly milder than chloro-analog conditions. - 3-Bromo-5-methyl substitution pattern ensures regiochemical fidelity; trifluoromethyl group provides a quantitative ¹⁹F NMR handle and metabolic stability. - Consistent ≥95% purity supports reproducible parallel synthesis workflows without in-house preparation variability.

Molecular Formula C12H9BrF3N3
Molecular Weight 332.12
CAS No. 1312534-99-8
Cat. No. B3027521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-bromo-5-methylphenyl)-4-(trifluoromethyl)pyrimidin-2-amine
CAS1312534-99-8
Molecular FormulaC12H9BrF3N3
Molecular Weight332.12
Structural Identifiers
SMILESCC1=CC(=CC(=C1)Br)NC2=NC=CC(=N2)C(F)(F)F
InChIInChI=1S/C12H9BrF3N3/c1-7-4-8(13)6-9(5-7)18-11-17-3-2-10(19-11)12(14,15)16/h2-6H,1H3,(H,17,18,19)
InChIKeyLLCYYUOGLULSRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Bromo-5-methylphenyl)-4-(trifluoromethyl)pyrimidin-2-amine: Key Attributes


N-(3-Bromo-5-methylphenyl)-4-(trifluoromethyl)pyrimidin-2-amine (CAS 1312534-99-8) is a synthetic heterocyclic small molecule belonging to the 2-aminopyrimidine class, characterized by a 3-bromo-5-methylphenylamino group at the C2 position and a trifluoromethyl substituent at the C4 position of the pyrimidine ring [1]. The compound possesses a molecular formula of C₁₂H₉BrF₃N₃ and a molecular weight of 332.12 g·mol⁻¹ [2]. It is cataloged as a research-grade chemical building block and has been identified as a key synthetic intermediate in patent literature covering spleen tyrosine kinase (Syk) inhibitor programs [3].

Syk inhibitor synthesis intermediate with patent precedent
Regioselective aryl bromide handle for Pd-catalyzed cross-coupling
Trifluoromethyl group modulates electronic and lipophilic profile

Why Close Analogs Are Not Interchangeable


Within the 2-aminopyrimidine chemical space, minor structural perturbations—such as replacement of the bromine with chlorine, omission of the methyl group on the aniline ring, or substitution of the trifluoromethyl group—produce compounds with divergent physicochemical and reactivity profiles that render them non-interchangeable for critical synthetic applications [1]. The 3-bromo-5-methyl substitution pattern is specifically required as a regioselective handle for palladium-catalyzed cross-coupling reactions in the construction of patent-protected Syk inhibitor scaffolds [2]. Furthermore, the electron-withdrawing trifluoromethyl group at C4 modulates the electron density of the pyrimidine ring, directly affecting both the compound's lipophilicity (XLogP3-AA = 4.1) and its reactivity in downstream transformations in ways that cannot be replicated by methyl, chloro, or unsubstituted analogs [1]. The quantitative evidence below establishes the measurable dimensions along which this compound differentiates from its closest structural neighbors.

Replacing bromine with chlorine may reduce oxidative addition rates, shifting coupling efficiency and requiring harsher conditions.
Omitting the 5-methyl group may alter hydrophobic packing in final inhibitors, complicating SAR interpretation and potency studies.
Substituting CF₃ with CH₃ drastically lowers lipophilicity (~10-fold), changing permeability and metabolic stability profiles in assays.

Product-Specific Evidence vs. Close Analogs


Lipophilicity: Trifluoromethyl vs. Methyl Analog

The trifluoromethyl group at the C4 position of the pyrimidine ring imparts a computed XLogP3-AA of 4.1 for the target compound [1]. In-class analogs bearing a C4-methyl substituent instead of trifluoromethyl consistently exhibit XLogP3-AA values approximately 1.0–1.5 log units lower, reflecting the well-established lipophilicity-enhancing effect of the CF₃ moiety in heteroaromatic systems [2]. This logP differential translates to roughly a 10- to 30-fold increase in partition coefficient, directly impacting membrane permeability and pharmacokinetic behavior in biological screening cascades.

CF₃ vs CH₃ lipophilicity
Class-level inference
XLogP3-AA 4.1
Δ +1.0 to +1.5 vs methyl analog
Supports lipophilicity screening context; CF₃ alters permeability profile
Computed values; experimental logP data to verify
Medicinal chemistry Physicochemical profiling Lead optimization

Bromine vs. Chlorine in Cross-Coupling

The 3-bromo substituent on the N-phenyl ring of the target compound serves as a superior oxidative addition partner in palladium-catalyzed cross-coupling reactions compared to the corresponding 3-chloro analog [1]. The C–Br bond dissociation energy is approximately 68 kcal·mol⁻¹ versus ~84 kcal·mol⁻¹ for C–Cl, enabling milder reaction conditions and higher conversion yields in Suzuki-Miyaura, Buchwald-Hartwig, and related transformations [2]. This reactivity differential was exploited in the synthesis of patent-protected Syk inhibitors, where the target compound was used as a direct intermediate for thiazole installation via Pd-mediated coupling [3].

Aryl-Br vs Aryl-Cl reactivity
Class-level inference
C–Br BDE ~68 kcal/mol
ΔBDE –16 vs C–Cl; enables coupling at 20–40°C lower
Supports coupling workflow selection; bromine enables milder conditions
Comparative kinetics under standard Suzuki conditions
Synthetic chemistry Cross-coupling C–C bond formation

Methyl Substitution and Target Binding

The 3-bromo-5-methyl substitution pattern on the N-phenyl ring is not arbitrary: it places the methyl group in a position that, in the final elaborated Syk inhibitor structures, fills a lipophilic pocket in the kinase active site as documented in the Merck patent series [1]. The des-methyl analog, N-(3-bromophenyl)-4-(trifluoromethyl)pyrimidin-2-amine, lacks this methyl group and would generate a final inhibitor with a cavity in the hydrophobic interaction surface, predicted to reduce binding enthalpy by an estimated 1–2 kcal·mol⁻¹ based on the hydrophobic effect (approximately 0.5–1.0 kcal·mol⁻¹ per methylene group removed from a protein-ligand interface) [2].

5-Methyl binding contribution
Class-level inference
Predicted ΔΔG –0.5 to –1.0 kcal/mol via hydrophobic packing
Supports SAR interpretation; des-methyl may reduce target binding
Inferred from hydrophobic effect principles
Structure-activity relationship Regiochemistry Kinase inhibitor design

Commercial Availability and Purity

Commercially sourced material for CAS 1312534-99-8 is routinely available at 95% assay (e.g., Combi-Blocks catalog QV-5449) and 98% assay (e.g., Leyan catalog 1790315), as confirmed by multiple independent vendor certificates of analysis . This contrasts with the closest structurally analogous intermediate, N-(3-bromo-5-methylphenyl)-4-methylpyrimidin-2-amine, which is not listed in major screening compound catalogs, indicating limited commercial availability and requiring custom synthesis with associated lead times, cost premiums, and purity uncertainty .

Commercial availability
Data to verify
Target: 95–98% purity, ≥3 vendors.
Comparator: not cataloged.
Supports procurement feasibility; reduces synthesis lead time
Vendor survey as of 2026-04; re-verify current availability
Quality control Reproducibility Chemical procurement

Documented Syk Inhibitor Intermediate

CAS 1312534-99-8 is explicitly disclosed as an upstream synthetic intermediate in the Merck Sharp & Dohme patent family covering aminopyrimidine-based Syk inhibitors (U.S. Patent 9,290,490 B2 and related EP 2706853) [1]. The Molaid compound database directly links this compound as the bromination precursor to the advanced thiazole-containing Syk inhibitor N-[3-(2-bromo-1,3-thiazol-5-yl)-5-methylphenyl]-4-(trifluoromethyl)pyrimidin-2-amine (CAS 1312535-06-0) [2]. This establishes a documented, patent-protected synthetic value chain for this specific intermediate that does not extend to non-brominated or non-methylated structural analogs, which fall outside the preferred Markush embodiments [1].

Patent-documented intermediate
Supporting evidence
Disclosed in US 9,290,490 B2; linked to Syk inhibitor CAS 1312535-06-0
Supports freedom-to-operate assessment for Syk programs
Patent search limited to listed filings
Intellectual property Spleen tyrosine kinase Drug discovery

High-Value Application Scenarios


Syk Inhibitor Synthesis via Cross-Coupling

This compound is the established bromination intermediate for constructing the thiazole-bearing 2-aminopyrimidine Syk inhibitors described in U.S. Patent 9,290,490 B2 [1]. Its C–Br bond enables Suzuki-Miyaura or Stille coupling with thiazole-boronic acids at 60–80 °C, conditions significantly milder than those required for the chloro analog [2]. This synthetic step is critical for generating the final patent-exemplified structures that have demonstrated Syk IC₅₀ values in the low nanomolar range in biochemical kinase assays [1]. Research groups validating or expanding upon this patent series should procure this specific intermediate rather than attempting to generate it de novo from the chloro or des-methyl variants, given the documented coupling efficiency and regiochemical fidelity [3].

Physicochemical Benchmarking for Fluorinated Pyrimidines

With a computed XLogP3-AA of 4.1 and a topological polar surface area of 37.8 Ų [1], this compound serves as a reference point for studying the impact of the 4-trifluoromethyl substituent on pyrimidine ring electron density, solubility, and permeability. Medicinal chemistry teams evaluating the balance between lipophilicity-driven membrane permeation and the risk of promiscuous binding or CYP inhibition can use this intermediate as a quantitatively characterized anchor point for property-based lead optimization [2].

Building Block for Kinase Inhibitor Libraries

The combination of a bromo substituent (cross-coupling handle), a methyl group (hydrophobic interaction probe), and a trifluoromethyl group (metabolic stability enhancer and ¹⁹F NMR handle) makes this intermediate a versatile starting material for diversity-oriented synthesis of kinase-focused compound libraries [1]. Its commercial availability at 95–98% purity from multiple vendors [2][3] supports reproducible parallel synthesis workflows without the variability introduced by in-house intermediate preparation.

Application
Selection Property
Validation Focus
Patent-defined Syk inhibitor synthesis
Cross-coupling reactivity profile (C–Br handle)
Scaffold fidelity and coupling efficiency
Fluorinated pyrimidine benchmarking
CF₃ impact on lipophilicity and permeability
Property-based lead optimization data
Kinase-focused library synthesis
Multi-functional building block (Br, CH₃, CF₃)
Reproducible library synthesis workflows
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